3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine
Description
This compound features a pyridazine core substituted at positions 3 and 4. The 3-position is modified with a sulfanyl-linked 3-(3-bromophenyl)-1,2,4-oxadiazole moiety, while the 6-position bears a 2-fluorophenyl group. The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry, known for metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4OS/c20-13-5-3-4-12(10-13)19-22-17(26-25-19)11-27-18-9-8-16(23-24-18)14-6-1-2-7-15(14)21/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKVFZPPAITNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3
Biological Activity
The compound 3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₂BrN₃O₂
- Molecular Weight : 382.22 g/mol
- LogP (Partition Coefficient) : 4.887
- Water Solubility (LogSw) : -4.62
- Polar Surface Area : 55.764 Ų
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their biological properties. Research indicates that these compounds exhibit a wide range of activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated cytotoxicity towards multiple cancer cell lines.
- Anti-inflammatory : Potential to inhibit inflammatory pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has shown potential to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Interaction with Cellular Targets : It binds to various cellular receptors and proteins, influencing signal transduction pathways that regulate cell proliferation and apoptosis .
- Antioxidant Activity : Preliminary studies suggest that oxadiazole derivatives may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells .
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of oxadiazole compounds revealed that several exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the presence of the oxadiazole ring enhances antimicrobial efficacy.
Case Study 2: Anticancer Activity
Research involving the evaluation of various oxadiazole derivatives demonstrated that specific compounds showed cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). The IC50 values indicated potent antiproliferative effects, making these compounds viable candidates for further development in cancer therapy .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole-containing compounds demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The sulfanyl group in the compound may contribute to its enhanced interaction with bacterial enzymes.
Anticancer Potential
Compounds with similar structures have been investigated for their anticancer properties. Aryl oxadiazoles have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines . The specific mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.
Neurological Applications
Recent studies have explored the potential of pyridazine derivatives as modulators of neurotransmitter systems. For example, compounds that include similar motifs have shown promise as allosteric modulators for metabotropic glutamate receptors, which are implicated in neurological disorders such as anxiety and depression . This suggests that the compound may offer therapeutic benefits in treating such conditions.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited MIC values significantly lower than traditional antibiotics against Gram-positive bacteria . The compound was evaluated for its ability to inhibit bacterial growth, revealing a promising profile for further development.
Case Study 2: Anticancer Activity
In another investigation, a series of pyridazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that the presence of the oxadiazole ring significantly enhanced the anticancer activity compared to non-oxadiazole analogs . This underscores the importance of structural modifications in developing effective anticancer agents.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with derivatives reported in recent studies. Below is a comparative analysis based on substituents, molecular properties, and biological relevance:
*Estimated based on analogous structures.
Key Observations:
Substituent Effects: Halogen vs. Trifluoromethyl: The bromophenyl group in the target compound may enhance lipophilicity and π-stacking compared to the chlorophenyl group in or the trifluoromethyl group in . Trifluoromethyl groups improve metabolic stability but may reduce solubility .
Synthetic Accessibility :
- Coupling procedures (e.g., general procedure B in ) are commonly used for oxadiazole-pyridazine hybrids. However, yields vary significantly (36%–72% in ), suggesting sensitivity to substituent bulk and reaction conditions.
The target compound’s sulfanyl linkage may mimic disulfide bonds in enzyme active sites, though specific activity data are lacking.
Molecular Weight and Drug-Likeness:
The target compound’s molecular weight (~434.3) aligns with Lipinski’s rule of five (<500 Da), suggesting favorable oral bioavailability. However, the bromine atom increases molecular weight compared to analogues like (402.52 Da), which may affect pharmacokinetics.
Critical Analysis of Evidence
- Gaps in Data: No explicit synthesis or bioactivity data for the target compound are available in the provided evidence, necessitating extrapolation from analogues.
Q & A
Q. What are the key steps in synthesizing 3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine, and how is the product characterized?
The synthesis involves multi-step reactions, including:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux conditions.
- Sulfanyl linkage : Nucleophilic substitution to attach the methylsulfanyl group to the pyridazine core.
- Halogenation : Introduction of bromine and fluorine substituents via electrophilic aromatic substitution or cross-coupling reactions. Characterization methods :
- Thin-layer chromatography (TLC) for monitoring reaction progress.
- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm structural integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which functional groups in this compound contribute to its reactivity, and how do they influence its physicochemical properties?
Key functional groups include:
- 1,2,4-Oxadiazole ring : Enhances metabolic stability and participates in π-π stacking interactions.
- Pyridazine core : Provides a planar structure for potential DNA intercalation or enzyme binding.
- Halogens (Br, F) : Increase lipophilicity and influence electronic properties (e.g., fluorine enhances electronegativity, bromine aids in crystallography studies). These groups collectively affect solubility, stability, and bioavailability, necessitating solvent optimization (e.g., DMSO for assays) .
Q. What analytical techniques are essential for assessing the purity and stability of this compound during storage?
- HPLC-PDA : Quantifies purity (>95% typically required for biological assays).
- DSC/TGA : Evaluates thermal stability and decomposition thresholds.
- FT-IR : Tracks degradation products (e.g., oxidation of sulfanyl groups). Stability studies should be conducted under inert atmospheres (N₂) to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, particularly for scale-up purposes?
- Reaction condition tuning : Adjust pH (6.5–7.5) and temperature (60–80°C) to favor nucleophilic substitution .
- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach aryl groups efficiently.
- Continuous flow chemistry : Reduces side reactions and improves reproducibility during cyclization steps .
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?
- Comparative assays : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity, IC₅₀ calculations).
- Structural analogs : Test derivatives with modified substituents (Table 1) to isolate activity-contributing groups.
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals to identify outliers .
Table 1 : Structural analogs and their biological activities
| Compound | Structural Features | Reported Activity |
|---|---|---|
| Target compound | Oxadiazole + pyridazine + Br/F | Anticancer, antimicrobial |
| 3-(4-Fluorophenyl)-oxadiazole | Oxadiazole only | Moderate anticancer |
| 6-Bromophenyl-pyridazine | Pyridazine + Br | Antimicrobial |
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II) or receptors.
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER).
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data .
Q. What methodologies address solubility challenges in in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance water solubility.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for controlled release.
- Co-solvent systems : Use Cremophor EL or cyclodextrins for parenteral administration .
Q. How should researchers design assays to evaluate the compound’s mechanism of action?
- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates.
- Cellular uptake studies : Track intracellular accumulation via LC-MS or fluorescent tagging.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
